molecular formula C10H6N2O4 B040199 1,5-Dinitronaphthalene CAS No. 605-71-0

1,5-Dinitronaphthalene

Cat. No.: B040199
CAS No.: 605-71-0
M. Wt: 218.17 g/mol
InChI Key: ZUTCJXFCHHDFJS-UHFFFAOYSA-N
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Description

1,5-Dinitronaphthalene is an organic compound with the molecular formula C10H6N2O4. It is a derivative of naphthalene, where two nitro groups are substituted at the 1 and 5 positions of the naphthalene ring. This compound is known for its yellow crystalline appearance and is used in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dinitronaphthalene can be synthesized through the nitration of naphthalene using mixed acid (a combination of nitric acid and sulfuric acid). The process involves dissolving naphthalene in an organic solvent such as dichloroethane and then reacting it with the nitration mixture at temperatures ranging from 15°C to 80°C. The reaction typically takes 1 to 5 hours, followed by filtration and separation of the product .

Another method involves the catalytic nitration of 1-nitronaphthalene with nitrogen dioxide in the presence of a solid superacid catalyst such as S2O82−/Fe-ZrO2. This method offers high selectivity and efficiency, with a conversion rate of 96.8% and a selectivity of 62.6% for this compound .

Industrial Production Methods

In industrial settings, this compound is produced by adding naphthalene slowly to a mixed acid solution at 40°C and then raising the temperature to 80°C over a period of 4 hours. The resulting mixture of 1,5- and 1,8-dinitronaphthalenes is then separated by fractional crystallization or solvent extraction .

Chemical Reactions Analysis

Types of Reactions

1,5-Dinitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution reactions.

Major Products

    Reduction: The major product of the reduction of this compound is 1,5-diaminonaphthalene.

    Substitution: Depending on the substituent introduced, various substituted naphthalene derivatives can be formed.

Scientific Research Applications

1,5-Dinitronaphthalene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Dinitronaphthalene
  • 1,3-Dinitronaphthalene
  • 1,4-Dinitronaphthalene

Uniqueness

1,5-Dinitronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to other dinitronaphthalene isomers, it has higher selectivity in certain reactions and is preferred in the synthesis of specific industrial products such as 1,5-naphthalene diisocyanate .

Properties

IUPAC Name

1,5-dinitronaphthalene
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InChI

InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H
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InChI Key

ZUTCJXFCHHDFJS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-]
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Molecular Formula

C10H6N2O4
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DSSTOX Substance ID

DTXSID4025165
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Molecular Weight

218.17 g/mol
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Physical Description

Yellowish white needles or light yellow fluffy solid. (NTP, 1992), Yellowish-white or light yellow solid; [CAMEO] light yellow crystalline powder; [MSDSonline]
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Vapor Pressure

0.00000428 [mmHg]
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CAS No.

605-71-0, 27478-34-8, 71607-49-3
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Melting Point

421 to 423 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,5-DNN has the molecular formula C10H6N2O4 and a molecular weight of 218.16 g/mol. []

ANone: Researchers utilize various spectroscopic techniques to characterize 1,5-DNN, including:

  • Infrared (IR) Spectroscopy: Provides information about functional groups and molecular vibrations. [, ]
  • Raman Spectroscopy: Complementary to IR, offers insights into molecular structure and vibrations. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps determine the structure and electronic environment of atoms within the molecule. [, , ]
  • UV-Visible Spectroscopy: Useful for studying electronic transitions and interactions with other molecules. []

ANone: Two primary methods are employed:

  • Catalytic Hydrogenation: This method utilizes hydrogen gas and a catalyst, commonly palladium on carbon (Pd/C), to reduce the nitro groups of 1,5-DNN to amine groups. Researchers have explored adding metal ions as additives to improve the reaction yield. [, ]
  • Reduction with Hydrazine Hydrate: This method utilizes hydrazine hydrate as the reducing agent in the presence of a catalyst and an organic solvent. This approach offers advantages such as mild reaction conditions and reduced environmental impact. []

A: Research has investigated 1,5-DNN as a potential material for direct ionizing radiation detectors. While it demonstrates functionality as an X-ray detector at room temperature and in air, its performance is limited compared to other organic semiconductors like Rubrene. This difference is attributed to the lower charge carrier mobility of 1,5-DNN. [, ]

ANone: The stability of 1,5-DNN under various conditions influences its suitability for different applications. For example, in organic electronics, its stability in air and at room temperature is crucial for device performance and longevity.

ANone: Computational methods provide valuable insights into the properties and behavior of 1,5-DNN:

  • Electronic Structure Calculations: Methods like Density Functional Theory (DFT) can predict electronic properties, such as ionization potential and electron affinity, which are relevant for its behavior in electrochemical systems. []

A: As a nitroaromatic compound, 1,5-DNN raises concerns about its potential toxicity and persistence in the environment. Studies have explored its mutagenic and recombinagenic potential, highlighting the need for responsible handling and disposal. [, ]

ANone: Several strategies can minimize the environmental footprint of 1,5-DNN:

  • Process Optimization: Developing and implementing efficient and environmentally friendly synthetic routes with minimal waste generation. [, , , ]

ANone: Various analytical techniques are employed to quantify 1,5-DNN:

  • Electrochemical Techniques: Methods like polarography and voltammetry leverage the electrochemical properties of 1,5-DNN for sensitive detection, even at submicromolar concentrations. []

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